molecular formula C10H14ClNO2 B8152883 3-Chloro-5-(2-ethoxyethoxy)aniline

3-Chloro-5-(2-ethoxyethoxy)aniline

Cat. No.: B8152883
M. Wt: 215.67 g/mol
InChI Key: JRMUHOUVIWUSSD-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-ethoxyethoxy)aniline is a substituted aniline derivative characterized by a chloro group at position 3 and a 2-ethoxyethoxy group at position 5 on the benzene ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of urea derivatives and heterocyclic compounds, as evidenced by its structural analogs in pharmaceutical and agrochemical research . The 2-ethoxyethoxy substituent enhances solubility in polar solvents while maintaining moderate lipophilicity, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

3-chloro-5-(2-ethoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMUHOUVIWUSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC(=CC(=C1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-ethoxyethoxy)aniline typically involves the reaction of 3-chloroaniline with ethylene glycol monoethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as copper powder, to facilitate the substitution reaction. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Chloro-5-(2-ethoxyethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets. The chlorine and ethoxyethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share structural similarities with 3-Chloro-5-(2-ethoxyethoxy)aniline, differing primarily in substituent groups, electronic effects, and applications:

3-Chloro-5-(trifluoromethoxy)aniline
  • Structure : Chloro (position 3) and trifluoromethoxy (position 5).
  • Molecular Formula: C₇H₅ClF₃NO.
  • Key Properties: The trifluoromethoxy group is highly electronegative and lipophilic, increasing metabolic stability compared to alkoxy groups. It is used in urea derivatives as cytokinin oxidase/dehydrogenase inhibitors for agricultural biotechnology .
  • Applications : Intermediate in agrochemical synthesis .
3-Chloro-5-(difluoromethoxy)aniline
  • Structure : Chloro (position 3) and difluoromethoxy (position 5).
  • Molecular Formula: C₇H₆ClF₂NO.
  • Key Properties : The difluoromethoxy group is less lipophilic than trifluoromethoxy but more reactive due to reduced steric hindrance. It poses significant safety risks, including skin corrosion (H315), eye damage (H319), and respiratory irritation (H335) .
  • Applications: Limited to controlled synthetic processes requiring stringent safety protocols .
3-Chloro-5-(trifluoromethyl)aniline
  • Structure : Chloro (position 3) and trifluoromethyl (position 5).
  • Molecular Formula : C₇H₅ClF₃N.
  • Molecular Weight : 195.57 g/mol .
  • Key Properties : The electron-withdrawing trifluoromethyl group reduces nucleophilicity at the amine, directing reactivity toward electrophilic substitution. It is a fluorinated building block in pharmaceutical synthesis .
  • Applications : Precursor for trifluoromethyl-containing drugs and agrochemicals .
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline
  • Structure : Methoxyethoxy (position 3) and trifluoromethyl (position 4).
  • Molecular Formula: C₁₀H₁₂F₃NO₂.
  • Key Properties : The shorter methoxyethoxy chain reduces solubility compared to 2-ethoxyethoxy, while the trifluoromethyl group enhances electrophilicity. Used in iodination reactions for functionalized aromatic intermediates .
  • Applications : Intermediate in the synthesis of biphenylamines for drug discovery .
3-Chloro-4-ethoxy-5-fluoroaniline
  • Structure : Chloro (position 3), ethoxy (position 4), and fluoro (position 5).
  • Molecular Formula: C₈H₉ClFNO.
  • Molecular Weight : 189.61 g/mol .
  • Key Properties : The fluorine atom increases electronegativity, enhancing resonance stabilization. Ethoxy at position 4 directs regioselectivity in coupling reactions.
  • Applications : Custom synthesis of fluorinated pharmaceutical intermediates .

Comparative Analysis Table

Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Cl (3), 2-ethoxyethoxy (5) C₁₀H₁₄ClNO₂ 215.68 Urea derivatives, drug intermediates
3-Chloro-5-(trifluoromethoxy)aniline Cl (3), CF₃O (5) C₇H₅ClF₃NO 225.57 Agrochemical inhibitors
3-Chloro-5-(difluoromethoxy)aniline Cl (3), CHF₂O (5) C₇H₆ClF₂NO 193.58 Specialty synthesis
3-Chloro-5-(trifluoromethyl)aniline Cl (3), CF₃ (5) C₇H₅ClF₃N 195.57 Fluorinated building blocks
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline 2-methoxyethoxy (3), CF₃ (4) C₁₀H₁₂F₃NO₂ 235.21 Biphenylamine synthesis
3-Chloro-4-ethoxy-5-fluoroaniline Cl (3), OEt (4), F (5) C₈H₉ClFNO 189.61 Fluorinated intermediates

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